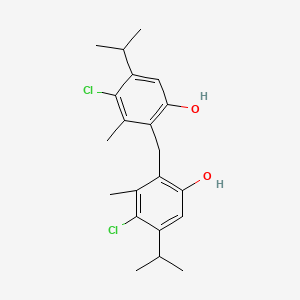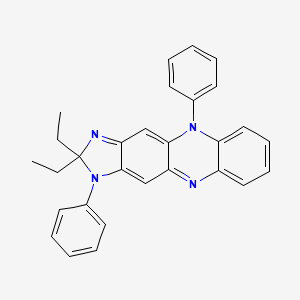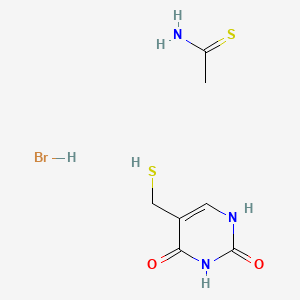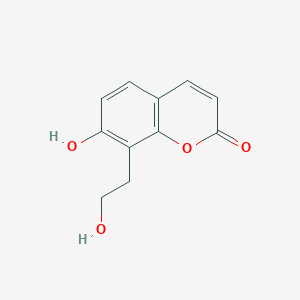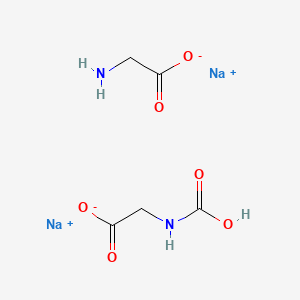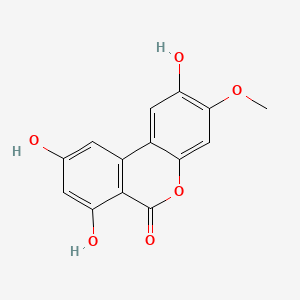
6H-Dibenzo(b,d)pyran-6-one, 2,7,9-trihydroxy-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Altenuisol is a secondary metabolite produced by fungi of the genus Alternaria. This compound is known for its biological activity, particularly its antibacterial properties. Altenuisol has been isolated from various Alternaria species, which are known to infect a wide range of crops and cause significant agricultural losses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The isolation of altenuisol involves several chromatographic techniques. Initially, crude toxin preparation is subjected to preparative high-pressure liquid chromatography using a silica gel column. The toxins are eluted with a mixture of ethyl acetate. Further purification is achieved by passing the partially purified toxins through a Sephadex LH-20 column using a solvent system of hexane, methylene chloride, and methanol .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of altenuisol. Most of the available data focuses on laboratory-scale isolation and purification from fungal cultures.
Analyse Chemischer Reaktionen
Types of Reactions: Altenuisol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving altenuisol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as methanol, ethanol, and dichloromethane are frequently used in these reactions.
Major Products: The major products formed from the reactions of altenuisol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Altenuisol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity of fungal metabolites. In biology, altenuisol is studied for its role in fungal pathogenicity and its interactions with host plants. In medicine, altenuisol’s antibacterial properties make it a potential candidate for developing new antibiotics .
Wirkmechanismus
The mechanism of action of altenuisol involves its interaction with bacterial cell membranes, leading to cell lysis and death. Altenuisol targets specific proteins and enzymes within the bacterial cell, disrupting essential cellular processes. This compound exhibits potent activity against Staphylococcus aureus, making it a valuable antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
- Alternariol
- Alternariol methyl ether
- Tenuazonic acid
- Altenuene
Comparison: Altenuisol is unique among these compounds due to its specific antibacterial activity against Staphylococcus aureus. While alternariol and alternariol methyl ether exhibit broad-spectrum antibacterial activity, altenuisol’s potency against specific bacterial strains makes it particularly valuable for targeted antibacterial therapies .
Eigenschaften
CAS-Nummer |
42719-66-4 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
2,7,9-trihydroxy-3-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O6/c1-19-12-5-11-7(4-9(12)16)8-2-6(15)3-10(17)13(8)14(18)20-11/h2-5,15-17H,1H3 |
InChI-Schlüssel |
MNZMYRWBLLZQGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)OC(=O)C3=C2C=C(C=C3O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




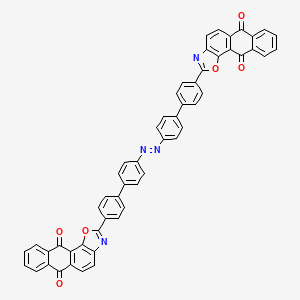
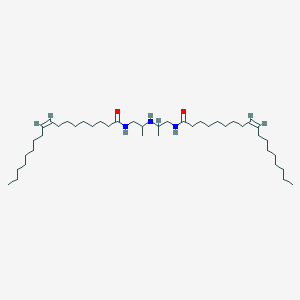
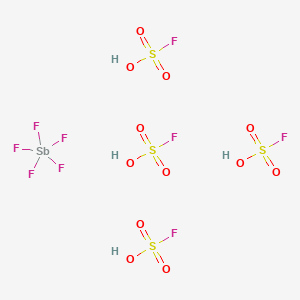
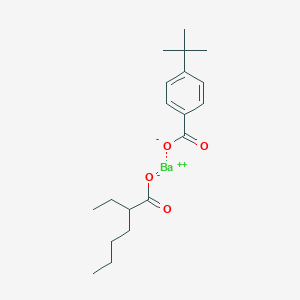
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)

